4-[(2R)-2-Aminopropyl]aniline
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Overview
Description
4-[(2R)-2-Aminopropyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group and a 2-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-Aminopropyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a nitrobenzene derivative can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid . Another method involves nucleophilic aromatic substitution, where an aryl halide is converted to an aniline derivative using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction of nitro compounds. The process may include catalytic hydrogenation using palladium on activated carbon as a catalyst. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-2-Aminopropyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include zinc, tin, or iron with hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2R)-2-Aminopropyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2R)-2-Aminopropyl]aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The benzene ring can undergo π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-[(2R)-2-Aminopropyl]aniline is unique due to the presence of the 2-aminopropyl group, which imparts additional steric and electronic properties. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to simpler aniline derivatives .
Properties
CAS No. |
736081-33-7 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-[(2R)-2-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3/t7-/m1/s1 |
InChI Key |
UXAZIFYAGDKABZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
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